molecular formula C16H18ClN5O2 B10833553 Indazole derivative 3

Indazole derivative 3

Cat. No.: B10833553
M. Wt: 347.80 g/mol
InChI Key: JZDRNRKIZBGYLY-UHFFFAOYSA-N
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Description

Indazole derivative 3 is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The indazole nucleus consists of a bicyclic structure made up of a pyrazole ring fused with a benzene ring. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivative 3 can be achieved through several methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using copper (II) acetate as a catalyst. This reaction is typically carried out in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, resulting in the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group in the presence of methanesulfonyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization reactions. Additionally, solvent-free and catalyst-free conditions have been explored to minimize byproducts and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Indazole derivative 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

    Oxidation: Oxidation reactions of this compound can be carried out using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups within the molecule.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles, depending on the desired modification. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield indazole-3-carboxylic acid, while reduction may produce indazole-3-amine derivatives .

Scientific Research Applications

Indazole derivative 3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in disease pathways, making it a potential candidate for drug development .

Medicine

In medicine, this compound has demonstrated significant anticancer activity. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including lung, prostate, and leukemia cells. The compound’s mechanism of action involves inducing apoptosis and cell cycle arrest, making it a potential therapeutic agent for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of indazole derivative 3 involves its interaction with specific molecular targets and pathways. One of the primary targets is the tyrosine kinase enzyme, where this compound binds to the hinge region, inhibiting the enzyme’s activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, this compound has been shown to affect the p53/MDM2 pathway, further contributing to its anticancer effects .

Comparison with Similar Compounds

Indazole derivative 3 can be compared with other similar compounds, such as indole, imidazole, and benzimidazole derivatives. While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific bicyclic ring system and the presence of a pyrazole ring fused with a benzene ring .

Similar Compounds

This compound stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

8-(6-chloro-1H-indazol-4-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H18ClN5O2/c1-15(2)8-22(4-3-16(15)13(23)19-14(24)20-16)12-6-9(17)5-11-10(12)7-18-21-11/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H2,19,20,23,24)

InChI Key

JZDRNRKIZBGYLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=C3C=NN4)Cl)C

Origin of Product

United States

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